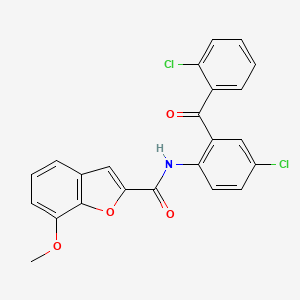
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-7-methoxybenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Molecular Structure Analysis
The molecular formula of “2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is C15H10Cl3NO2 . The InChI code is 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) .Physical And Chemical Properties Analysis
The compound “2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide” has a molecular weight of 342.6 . It has a melting point of 159-161 °C and a boiling point of 565.0±50.0 °C (Predicted) . The density is predicted to be 1.452±0.06 g/cm3 .Applications De Recherche Scientifique
Anti-Inflammatory Activities
This compound has been synthesized for its anti-inflammatory activity . In a study, it was found to exhibit moderate to excellent anti-inflammatory activity in a carrageenan-induced rat paw edema assay . One of the derivatives, N-(3,4-dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide, showed the highest anti-inflammatory activity relative to diclofenac sodium acid .
Antimicrobial Activity
The compound has potential antimicrobial activity . In a study, some derivatives of the compound were found to have promising antimicrobial activity .
Antiproliferative Agents
The compound has been studied for its antiproliferative properties . Some derivatives of the compound were found to be active against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Neurotransmission
The compound has been associated with neurotransmission . It has potential applications in the research of neurological disorders such as Alzheimer’s, depression, epilepsy, memory, learning and cognition, addiction, Parkinson’s, schizophrenia, sleep, stress and anxiety, and stroke .
Anti-Hepatitis Agents
The compound has potential applications as an anti-hepatitis agent . It could be used in the research and treatment of hepatitis .
Pain and Inflammation
The compound has potential applications in the research and treatment of pain and inflammation .
Quantification of Genotoxic Impurities
The compound has been used in the quantification of genotoxic impurities in active pharmaceutical ingredients . A simple and selective reversed-phase high performance liquid chromatography method was developed and validated for the quantification of this compound in lorazepam .
Synthesis of Other Compounds
The compound is used in the synthesis of other compounds . It serves as a building block in the creation of new molecules with potential therapeutic effects .
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO4/c1-29-19-8-4-5-13-11-20(30-22(13)19)23(28)26-18-10-9-14(24)12-16(18)21(27)15-6-2-3-7-17(15)25/h2-12H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBBPECBORCRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-7-methoxybenzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2885150.png)

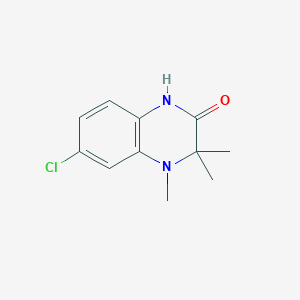


![N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B2885158.png)
![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2885162.png)
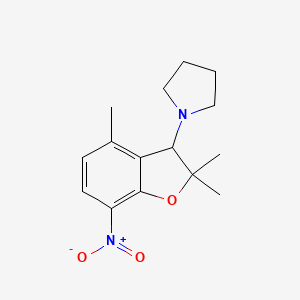

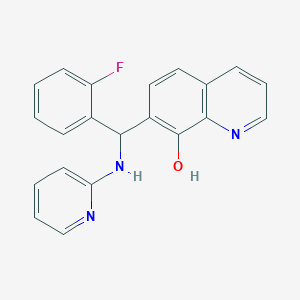
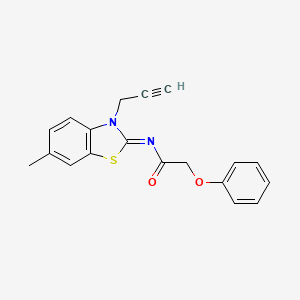
![2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(3-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2885168.png)

